molecular formula C10H12Br2O B034482 1-Bromo-2-(4-bromobutoxy)benzene CAS No. 105212-11-1

1-Bromo-2-(4-bromobutoxy)benzene

Cat. No. B034482
M. Wt: 308.01 g/mol
InChI Key: DTQMNVGKPXPAFP-UHFFFAOYSA-N
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Description

“1-Bromo-2-(4-bromobutoxy)benzene” is also known as “(4-Bromobutoxy)benzene”, “4-Bromobutyl phenyl ether”, “1-Bromo-4-phenoxybutane”, “Ether, 4-bromobutyl phenyl”, “Phenoxybutyl bromide”, and "4-Phenoxybutyl bromide" . It has a molecular weight of 229.114 .


Synthesis Analysis

The synthesis of this compound could involve the reaction of benzene with a brominated alkyl group . A specific method for the synthesis of bromobenzene involves the substitution of one of the C—H proton of the benzene ring with a highly reactive hypobromous acid generated in situ .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(4-bromobutoxy)benzene” can be represented by the formula C10H13BrO . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-2-(4-bromobutoxy)benzene” could be influenced by the presence of the bromine and ether groups. For instance, it could undergo nucleophilic substitution reactions . An experimentally simple sequential one-pot RuAAC reaction, affording 1,5-disubstituted 1H-1,2,3-triazoles in good to excellent yields starting from an alkyl halide, sodium azide, and an alkyne, has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-(4-bromobutoxy)benzene” include a molecular weight of 229.114 . More specific properties such as boiling point, melting point, and density could not be found in the available resources.

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

1-bromo-2-(4-bromobutoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2O/c11-7-3-4-8-13-10-6-2-1-5-9(10)12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQMNVGKPXPAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370580
Record name 1-bromo-2-(4-bromobutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(4-bromobutoxy)benzene

CAS RN

105212-11-1
Record name 1-bromo-2-(4-bromobutoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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